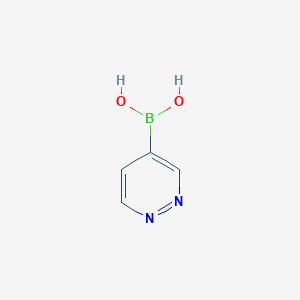

Pyridazin-4-ylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyridazin-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BN2O2/c8-5(9)4-1-2-6-7-3-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXJHSSQBZKCLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=NC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801311026 | |

| Record name | Pyridazin-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083326-29-7 | |

| Record name | Pyridazin-4-ylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083326-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridazin-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Pyridazin-4-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Pyridazin-4-ylboronic Acid & Surrogates in Medicinal Chemistry

Executive Summary: The Paradox of Utility and Instability

Pyridazin-4-ylboronic acid (CAS: 1083326-29-7) represents a high-value but chemically precarious motif in modern drug discovery. As a 1,2-diazine, the pyridazine ring serves as a bioisostere for phenyl and pyridine rings, offering unique polarity profiles and hydrogen-bonding capabilities that can improved pharmacokinetic (PK) properties such as aqueous solubility and metabolic stability.

However, the 4-position of the pyridazine ring is significantly electron-deficient. This electronic environment destabilizes the C–B bond, rendering the free boronic acid highly susceptible to protodeboronation —a decomposition pathway that often leads to stalled synthesis and low yields. Consequently, while the concept of the free acid is central to retrosynthetic analysis, the practical application almost exclusively relies on stable surrogates: Pinacol esters (BPin) and MIDA boronates .

This guide details the chemical behavior of the pyridazin-4-yl moiety, the mechanism of its decomposition, and the specific protocols required to successfully incorporate it into pharmaceutical scaffolds.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

The free acid is rarely isolated in high purity due to its tendency to dehydrate into boroxines or decompose via hydrolysis.

| Property | Data | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₄H₅BN₂O₂ | |

| Molecular Weight | 123.91 g/mol | |

| Appearance | Off-white to beige powder | Hygroscopic; often contains varying amounts of anhydride (boroxine).[1] |

| Solubility | DMSO, MeOH, DMF | Poor solubility in non-polar solvents (Hexane, Et₂O). |

| Acidity (pKa) | ~8.5 (Boronate formation) | The pyridazine nitrogens are weakly basic (pKa ~2.3 for conjugate acid). |

| Stability | Low | Rapid protodeboronation in aqueous base at elevated temperatures. |

The "Elephant in the Room": Protodeboronation

The primary failure mode in coupling this compound is protodeboronation , where the C–B bond is cleaved by water/proton sources, replacing the boron group with a hydrogen atom to yield pyridazine.

Mechanism of Failure

Unlike phenylboronic acids, electron-deficient heteroaryl boronic acids do not require acidic conditions to decompose. The reaction is often base-catalyzed. The electron-withdrawing nitrogen atoms at positions 1 and 2 pull electron density from the ring, making the C4 carbon susceptible to attack.

-

Base Coordination: Hydroxide coordinates to boron, forming a tetrahedral boronate anion.

-

C–B Bond Weakening: The electron-poor heterocycle stabilizes the developing negative charge on the ring carbon.

-

Ipso-Protonation: A water molecule protonates the carbon at the ipso position (C4), leading to C–B bond cleavage and release of boric acid.

Mechanistic Pathway Diagram

The following diagram illustrates the competition between the desired Transmetallation (Suzuki cycle) and the undesired Protodeboronation.

Caption: Competitive pathways in the Suzuki-Miyaura coupling of electron-deficient heterocycles. High base concentration favors the formation of the boronate, which can either enter the catalytic cycle or decompose.

Strategic Reagents: MIDA Boronates & Pinacol Esters

To circumvent instability, researchers rarely use the free acid. Two primary surrogates are used:

Pyridazin-4-yl MIDA Boronate (The "Slow-Release" Strategy)

N-Methyliminodiacetic acid (MIDA) esters are the gold standard for unstable boronic acids.

-

Structure: The boron atom is sp³ hybridized (tetrahedral) and coordinated by the nitrogen of the MIDA ligand.

-

Benefit: The sp³ boron is chemically inert to transmetallation and protodeboronation under anhydrous conditions.

-

Activation: Under aqueous basic conditions (Suzuki), the MIDA group hydrolyzes slowly, releasing the active boronic acid in low concentrations. This "slow release" ensures that the active species is consumed by the catalyst immediately, minimizing the standing concentration available for decomposition.

Pyridazin-4-yl Pinacol Boronate (BPin)

-

Benefit: Easier to synthesize via Miyaura borylation (Pd-catalyzed) from 4-bromopyridazine.

-

Drawback: Less stable than MIDA boronates towards silica gel chromatography; can still suffer from protodeboronation during coupling if the reaction is too slow.

Experimental Protocols

Synthesis of Pyridazin-4-yl MIDA Boronate

This protocol utilizes a halogen-lithium exchange followed by trapping, avoiding the isolation of the free acid.

Reagents:

-

4-Bromopyridazine hydrobromide

-

n-Butyllithium (2.5 M in hexanes)

-

Triisopropyl borate (B(OiPr)₃)

-

N-Methyliminodiacetic acid (MIDA)[2]

-

Solvents: THF (anhydrous), DMSO, Toluene.

Step-by-Step Methodology:

-

Free Base Preparation: Neutralize 4-bromopyridazine hydrobromide with saturated NaHCO₃, extract with DCM, and dry/concentrate to obtain the free base 4-bromopyridazine. Note: This intermediate is unstable; use immediately.

-

Lithiation: In a flame-dried flask under Argon, dissolve 4-bromopyridazine (1.0 eq) and B(OiPr)₃ (1.2 eq) in anhydrous THF. Cool to -100°C (Et₂O/liquid N₂ bath) or -78°C (Acetone/dry ice). Critical: The presence of the borate during lithiation (in-situ quench) prevents the lithiated pyridazine from reacting with itself.

-

Exchange: Add n-BuLi (1.1 eq) dropwise down the side of the flask. Stir for 30 min at low temperature.

-

MIDA Trapping: Allow the mixture to warm to room temperature. Add a solution of MIDA (1.5 eq) in DMSO. Heat the mixture to 110°C (distilling off THF) for 2-4 hours to drive the condensation.

-

Workup: Cool to RT. Dilute with EtOAc/Water. The MIDA boronate is often soluble in organic solvents but polar. Wash with brine. Dry over MgSO₄.[3]

-

Purification: Recrystallize from MeCN/Et₂O or purify via silica gel chromatography (eluting with EtOAc/MeOH).

Optimized Suzuki-Miyaura Coupling (Slow-Release Conditions)

This protocol is designed to couple Pyridazin-4-yl MIDA boronate with an aryl chloride/bromide.

Reagents:

-

Pyridazin-4-yl MIDA boronate (1.5 eq)

-

Aryl Halide (1.0 eq)

-

Catalyst: XPhos Pd G2 or Pd(dppf)Cl₂ (0.05 eq)

-

Base: K₃PO₄ (3.0 eq) – Anhydrous, finely ground.

-

Solvent: 1,4-Dioxane : Water (10:1 ratio).

Workflow:

-

Degassing: Combine the aryl halide, MIDA boronate, and base in a vial. Add solvents.[3][4] Sparge with Argon for 10 minutes. Oxygen removal is critical to prevent homocoupling and catalyst death.

-

Catalyst Addition: Add the Pd catalyst quickly under an Argon stream. Cap the vial.

-

Reaction: Heat to 60°C . Note: MIDA hydrolysis is temperature dependent. 60°C is a "sweet spot" where hydrolysis is fast enough to feed the cycle but slow enough to prevent decomposition.

-

Monitoring: Monitor by LCMS. Look for the mass of the product.[3] If protodeboronation (pyridazine formation) is observed, lower the temperature to 45°C or reduce the water ratio.

References

-

Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids from MIDA Boronates Facilitates Difficult Cross-Couplings." Journal of the American Chemical Society, 132(34), 12048–12059. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

-

Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles." Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Dick, G. R., et al. (2008). "General Method for the Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates." Organic Letters, 10(12), 2425–2428. Link

Sources

An In-depth Technical Guide to the Synthesis of Pyridazin-4-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Pyridazin-4-ylboronic acid is a pivotal building block in contemporary medicinal chemistry, offering a versatile scaffold for the synthesis of novel pharmaceutical agents. The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, is a recognized pharmacophore present in numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of activities, making them attractive targets in drug design.[1] This guide provides an in-depth exploration of the synthetic pathways to this compound, emphasizing scientifically sound methodologies, practical insights, and the underlying chemical principles. We will delve into the preparation of key precursors, detail robust borylation strategies, and address the common challenges associated with the purification and characterization of this and similar heteroarylboronic acids.

Strategic Overview: Retrosynthetic Analysis

The synthesis of this compound can be approached through several strategic disconnections. The most viable routes originate from a pre-formed pyridazine ring, which is subsequently functionalized with the boronic acid moiety. The two primary strategies discussed in this guide are:

-

Halogen-Metal Exchange and Borylation: This classic organometallic approach involves the generation of a pyridazinyl anion from a corresponding halopyridazine, which is then quenched with a boron electrophile.

-

Palladium-Catalyzed Borylation: This modern cross-coupling method, a variation of the Miyaura borylation, directly converts a halopyridazine to its corresponding boronate ester, which can be subsequently hydrolyzed to the boronic acid.

A third, more advanced, but potentially challenging approach is the direct C-H borylation of the pyridazine core.

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Precursor: 4-Halopyridazines

A reliable supply of a 4-halopyridazine is a prerequisite for the most practical synthetic routes. While commercially available, their synthesis from more common starting materials is often necessary. A plausible route to 4-bromopyridazine starts from 3,6-dichloropyridazine.[2]

Protocol 1: Synthesis of 4-Bromopyridazine from 3,6-Dichloropyridazine

This multi-step synthesis involves the introduction of a hydroxyl group at the 4-position, followed by dehalogenation and subsequent bromination.[2]

Step 1: Synthesis of 3,4,6-Trichloropyridazine Chlorination of 3,6-dichloropyridazine.

Step 2: Synthesis of 3,6-Dichloro-4-hydroxypyridazine Selective hydrolysis of 3,4,6-trichloropyridazine.

Step 3: Synthesis of 4-Hydroxypyridazine Dechlorination of 3,6-dichloro-4-hydroxypyridazine.

Step 4: Synthesis of 4-Bromopyridazine Bromination of 4-hydroxypyridazine.

Note: The patent describing this process outlines the steps without providing detailed experimental conditions in the abstract. For laboratory-scale synthesis, reaction conditions would need to be optimized based on established procedures for similar heterocyclic transformations.

Core Synthetic Methodologies

Route A: Lithium-Halogen Exchange followed by Borylation

This method is a cornerstone of organometallic chemistry for the preparation of aryl and heteroaryl boronic acids. It proceeds via a highly reactive organolithium intermediate.

Caption: Workflow for Route A: Lithium-Halogen Exchange and Borylation.

Detailed Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromopyridazine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. The reaction is typically rapid.[3]

-

Borylation: After stirring for a short period (e.g., 15-30 minutes), add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Hydrolysis: Cool the mixture in an ice bath and carefully quench with aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.

-

Workup: Extract the aqueous layer with an organic solvent such as ethyl acetate. The product may precipitate from the aqueous layer upon acidification, in which case it can be collected by filtration.

Causality and Field Insights:

-

Why -78 °C? The pyridazin-4-yllithium intermediate is highly reactive and thermally unstable. Low temperatures are crucial to prevent side reactions, such as decomposition or reaction with the solvent.

-

Choice of Organolithium: n-Butyllithium is commonly used for lithium-halogen exchange with aryl bromides.[4] tert-Butyllithium can also be effective but may be more prone to side reactions.

-

Boron Electrophile: Triisopropyl borate is a good choice due to its lower reactivity compared to trimethyl borate, which can help to minimize the formation of over-borylated byproducts.

Route B: Palladium-Catalyzed Miyaura Borylation

This method offers a milder and more functional-group-tolerant alternative to the organolithium route.[5] It typically involves the use of a palladium catalyst, a phosphine ligand, a base, and a diboron reagent.

Caption: Simplified catalytic cycle for Miyaura Borylation.

Detailed Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-chloropyridazine (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and a base such as potassium acetate (KOAc, 1.5 eq) in a reaction vessel.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf), 1-5 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-10 mol%).

-

Solvent and Reaction: Add a suitable solvent (e.g., dioxane, toluene, or DMF) and heat the mixture to the desired temperature (e.g., 80-100 °C) with stirring. Some modern catalyst systems can operate at room temperature.[5]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.

-

Hydrolysis: The resulting this compound pinacol ester can often be used directly in subsequent reactions or hydrolyzed to the boronic acid by treatment with an acid (e.g., HCl) or by transesterification with a diol followed by aqueous workup.

Causality and Field Insights:

-

Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For heteroaryl chlorides, which are often less reactive than bromides or iodides, bulky, electron-rich phosphine ligands like SPhos or XPhos are often required to promote the oxidative addition step.[5]

-

Base: The base plays a crucial role in activating the diboron reagent. KOAc is a common choice, but other bases like K₃PO₄ may also be effective.

-

One-Pot Procedures: A significant advantage of this route is its suitability for one-pot borylation/Suzuki-Miyaura coupling sequences, which can improve overall efficiency.[5]

| Parameter | Route A: Lithium-Halogen Exchange | Route B: Miyaura Borylation |

| Starting Material | 4-Bromopyridazine | 4-Chloro- or 4-Bromopyridazine |

| Key Reagents | n-BuLi, Triisopropyl borate | Pd catalyst, Phosphine ligand, B₂pin₂, Base |

| Temperature | -78 °C | Room temperature to 100 °C |

| Advantages | Well-established, often high-yielding | Milder conditions, better functional group tolerance, amenable to one-pot procedures |

| Disadvantages | Requires cryogenic temperatures, sensitive to moisture and air, limited functional group tolerance | Cost of catalyst and ligands, potential for metal contamination in the product |

Purification and Characterization: A Critical Challenge

The purification and characterization of heteroarylboronic acids can be challenging due to their physical properties.

Purification Strategy

Standard silica gel chromatography of pyridinylboronic acids can be problematic. The polar nature of the compound and its ability to interact with the silica can lead to poor separation and low recovery.

Recommended Purification Protocol:

-

Acid-Base Extraction: After the initial workup, dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer.

-

Wash: Wash the aqueous layer with an organic solvent (e.g., dichloromethane or ether) to remove non-acidic impurities.

-

Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with cold 2 M HCl. The this compound should precipitate out of the solution.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water and a non-polar solvent (e.g., hexane), and dry under vacuum.

Characterization

A common issue in the NMR characterization of boronic acids is the formation of cyclic trimeric anhydrides, known as boroxines, upon dehydration. This can lead to complex or uninterpretable spectra.

Field-Proven NMR Technique:

To obtain a clean ¹H NMR spectrum, dissolve the sample in a deuterated alcohol such as methanol-d₄. The alcohol will break up the boroxine trimer, providing a sharp spectrum of the monomeric boronic acid. Note that the B-OH protons will exchange with the solvent and will not be visible.

Expected Analytical Data for this compound:

| Property | Value |

| Molecular Formula | C₄H₅BN₂O₂[6] |

| Molecular Weight | 123.91 g/mol [7] |

| CAS Number | 1083326-29-7[6] |

| ¹H NMR (predicted) | Peaks corresponding to the three protons on the pyridazine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the boronic acid group and the ring nitrogens. Based on the spectrum of pyridazine, signals are expected in the aromatic region, likely between δ 7.5 and 9.5 ppm.[8] |

| ¹³C NMR (predicted) | Four signals corresponding to the carbon atoms of the pyridazine ring. |

| Mass Spectrometry | [M+H]⁺ = 125.05169[9] |

Alternative Synthetic Approaches: Direct C-H Borylation

Iridium-catalyzed C-H borylation is a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic acids.[10] However, its application to pyridazine presents challenges. The lone pairs on the pyridazine nitrogens can coordinate to the iridium center, potentially inhibiting the catalyst.[10][11] Furthermore, achieving regioselectivity at the C4 position on an unsubstituted pyridazine ring would be difficult to control. Steric and electronic factors would likely favor borylation at other positions. While this remains an area of active research, it is currently a less predictable route for the specific synthesis of this compound compared to the methods starting from a 4-halopyridazine.

Safety and Handling

-

Organolithium Reagents (n-BuLi, t-BuLi): These are highly pyrophoric and react violently with water. They must be handled under a strict inert atmosphere (nitrogen or argon) using syringe and cannula techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

-

Palladium Catalysts: While generally not as acutely hazardous as organolithiums, palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of fine powders.

-

Halogenated Pyridazines: These compounds are potential irritants and should be handled with care, avoiding skin and eye contact.

-

Solvents: Anhydrous solvents are required for the lithium-halogen exchange reaction. Ethers like THF can form explosive peroxides and should be tested and handled appropriately.

Conclusion

The synthesis of this compound is a key enabling step for the development of novel pyridazine-containing molecules in drug discovery and other fields. This guide has detailed two robust and scientifically-grounded synthetic strategies: the classic lithium-halogen exchange pathway and the modern palladium-catalyzed Miyaura borylation. The choice between these routes will depend on factors such as available starting materials, functional group compatibility, and scale. We have also addressed the critical, and often overlooked, challenges of purification and characterization, providing field-proven insights to ensure the successful isolation and validation of this valuable synthetic intermediate. As research into pyridazine chemistry continues to grow, the development of even more efficient and selective synthetic methods, such as direct C-H borylation, will undoubtedly become a focus of future innovation.

References

- CN104211644A - Novel synthesis method of 3,4-dichloropyridazine - Google P

- CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google P

- Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. (URL not available)

- This compound (C4H5BN2O2) - PubChemLite. (URL not available)

- US6680409B2 - Process for the preparation of robenidine and salts thereof - Google P

- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv

- Sourcing this compound: A Guide for R&D Professionals. (URL not available)

- CN102924386B - Industrial preparation method of 4-bromopyridazine - Google P

- Iridium-catalyzed C–H borylation of pyridines. RSC Publishing. (URL not available)

-

This compound | C4H5BN2O2 | CID 53435584. PubChem. [Link]

- The Mechanism of Lithium-Halogen Exchange. Macmillan Group. (URL not available)

- Palladium-catalyzed borylation of 4-chlorotoluene a | Download Table.

- WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google P

- Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. (URL not available)

- Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. (URL not available)

-

Iridium-catalyzed C-H borylation of pyridines. PubMed. [Link]

- (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry.

- Palladium-Catalyzed Borylation of Phenyl Bromides and Application in One-Pot Suzuki−Miyaura Biphenyl Synthesis | Organic Letters.

- A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing.

-

Synthesis of pyridazines. Organic Chemistry Portal. [Link]

- Iridium-catalyzed C-H borylation of pyridines | Request PDF.

-

Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. PMC - PubMed Central. [Link]

- Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron. SciSpace. (URL not available)

- Metal–halogen exchange. Wikipedia. (URL not available)

- Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines | ACS Omega.

- [PDF] Iridium-catalyzed C-H borylation of pyridines. - Semantic Scholar. (URL not available)

- Mechanism of Lithium-Halogen Exchange and Rel

- Recording NMR spectra for aryl boronic acids - overcoming oligomeriz

-

Palladium-catalyzed borylation of aryl and heteroaryl halides utilizing tetrakis(dimethylamino)diboron: one step greener. PubMed. [Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. CN102924386B - Industrial preparation method of 4-bromopyridazine - Google Patents [patents.google.com]

- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C4H5BN2O2 | CID 53435584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]

- 9. PubChemLite - this compound (C4H5BN2O2) [pubchemlite.lcsb.uni.lu]

- 10. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyridazin-4-ylboronic Acid: A Strategic Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of Pyridazin-4-ylboronic acid (CAS No. 1083326-29-7), a heterocyclic building block of increasing importance for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its applications, focusing on its synthesis, reactivity, and strategic role in the construction of complex, biologically active molecules.

The Strategic Importance of the Pyridazine Scaffold

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-hypertensive properties.[2][3] The two nitrogen atoms act as hydrogen bond acceptors, enabling strong and specific interactions with biological targets like protein kinases and receptors. This inherent bioactivity makes the pyridazine core a highly sought-after motif in the design of novel therapeutics.[3][4] The introduction of a boronic acid functional group at the 4-position transforms this valuable scaffold into a versatile and reactive handle for synthetic chemists, unlocking pathways to a diverse array of novel chemical entities.

Physicochemical Properties and Handling

Understanding the fundamental properties of this compound is critical for its successful application and safe handling in a laboratory setting.

Core Compound Data

| Property | Value | Source |

| CAS Number | 1083326-29-7 | [5][6] |

| Molecular Formula | C₄H₅BN₂O₂ | [5][6] |

| Molecular Weight | 123.91 g/mol | [5][6] |

| IUPAC Name | This compound | [5] |

| Appearance | White to off-white solid | [7] |

| Melting Point | >300 °C | [8][9] |

| Solubility | Slightly soluble in water and aqueous acid | [8] |

| SMILES | B(C1=CN=NC=C1)(O)O | [5] |

| InChIKey | NQXJHSSQBZKCLJ-UHFFFAOYSA-N | [5] |

Storage and Stability

Boronic acids, as a class, can be susceptible to dehydration to form boroxines (cyclic anhydrides) and degradation via protodeboronation, especially under harsh acidic or basic conditions. While many are stable, proper storage is crucial. This compound should be stored in a tightly sealed container in a cool, dry place, with a temperature of -20°C recommended for long-term stability.[8][9]

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[5]

-

Hazard Statements:

-

Precautionary Measures:

-

P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[5][7]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[11]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]

-

Always consult the material safety data sheet (MSDS) before use for comprehensive handling and emergency procedures.[7][12]

Synthesis Strategies

Caption: Plausible synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Starting Material: A 4-halopyridazine is chosen as it provides a reactive site for metallation. Bromides are often preferred for their balance of reactivity and stability.

-

Halogen-Metal Exchange: This step is performed at very low temperatures (-78 °C) to prevent side reactions and decomposition of the highly reactive organolithium or Grignard intermediate. Anhydrous conditions are critical as organometallic reagents react violently with water.

-

Borylation: A trialkyl borate, such as triisopropyl borate, serves as the boron electrophile. The reaction forms a boronate ester intermediate.

-

Hydrolysis: A mild acidic workup is required to hydrolyze the boronate ester to the final boronic acid product. This step must be carefully controlled to avoid protodeboronation.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its function as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9] This Nobel Prize-winning reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[13]

Mechanism Overview: The Suzuki coupling mechanism is a catalytic cycle involving a palladium catalyst. It begins with the oxidative addition of an aryl or vinyl halide to the Pd(0) catalyst. This is followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base). The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[14]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Synthesis of a 4-Arylpyridazine

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Self-Validation: This protocol is self-validating through the inclusion of in-process checks (TLC monitoring) and a final purification step (column chromatography) followed by characterization to confirm product identity and purity.

Materials:

-

This compound (1.0 eq)

-

Aryl Bromide (1.1 eq)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq) or other suitable ligand

-

Potassium Carbonate (K₂CO₃, 3.0 eq), anhydrous

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous Magnesium Sulfate (MgSO₄) (for drying)

Step-by-Step Methodology:

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the chosen aryl bromide (1.1 eq), and anhydrous potassium carbonate (3.0 eq).

-

Causality: A flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon) is crucial to prevent moisture from interfering with the catalytic cycle and to prevent oxidation of the phosphine ligands and the Pd(0) species. The excess of the aryl bromide can help drive the reaction to completion. The base is essential for activating the boronic acid to form the boronate species required for transmetalation.[14]

-

-

Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of dioxane. This allows for the in situ formation of the active Pd(0) catalyst.

-

Causality: Using a pre-catalyst like Pd(OAc)₂ with a phosphine ligand is common. The ligand stabilizes the palladium center and influences its reactivity and stability, which can be critical for achieving high yields.[15]

-

-

Reaction Initiation: Add the catalyst mixture to the main flask. Evacuate the flask and backfill with an inert gas three times. Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Causality: The solvent system is critical. Dioxane is an excellent solvent for the organic reagents, while the presence of water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[13]

-

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (boronic acid) is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Causality: The aqueous workup removes the inorganic salts (like potassium carbonate) and other water-soluble byproducts. The brine wash helps to remove residual water from the organic layer.

-

-

Purification and Characterization: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Outlook

This compound, CAS 1083326-29-7, is more than just a chemical reagent; it is a strategic tool for molecular construction. Its value is derived from the potent combination of the biologically relevant pyridazine core and the synthetically versatile boronic acid handle. Through robust and reliable reactions like the Suzuki-Miyaura coupling, this compound provides chemists with a direct and efficient route to novel molecules with significant potential as therapeutic agents.[4] As the demand for new drugs targeting complex diseases continues to grow, the strategic application of well-designed building blocks like this compound will remain a cornerstone of innovation in medicinal chemistry and drug discovery. The continued exploration of its reactivity will undoubtedly lead to the development of next-generation pharmaceuticals.

References

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). This compound (C4H5BN2O2) - PubChemLite. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Retrieved from [Link]

-

Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (n.d.). PubMed. Retrieved from [Link]

-

Arora, M., & Rudresh, H.M. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. ResearchGate. Retrieved from [Link]

-

Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2001). ResearchGate. Retrieved from [Link]

-

Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). MDPI. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI. Retrieved from [Link]

-

Synthesis of pyridazine and pyridopyridazine derivatives. (n.d.). Universidade do Minho. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

-

Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias. Retrieved from [Link]

Sources

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. rjptonline.org [rjptonline.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C4H5BN2O2 | CID 53435584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]

- 8. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]

- 9. 吡啶-4-硼酸 90% | Sigma-Aldrich [sigmaaldrich.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. mdpi.com [mdpi.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyridazin-4-ylboronic Acid: A Comprehensive Technical Guide for Advanced Research and Development

Foreword: The Strategic Value of the Pyridazine Moiety

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the diazine heterocycles, pyridazine has emerged as a structure of significant strategic importance. Its unique electronic distribution, characterized by an electron-deficient ring system and a pronounced dipole moment, offers a powerful tool for modulating key drug-like properties.[1] Pyridazin-4-ylboronic acid represents a critical building block for introducing this valuable motif, enabling chemists to navigate complex synthetic challenges and unlock new therapeutic possibilities. This guide provides an in-depth exploration of its properties, reactivity, and handling, grounded in both established chemical principles and practical, field-proven insights for researchers at the forefront of drug discovery.

Core Physicochemical & Structural Properties

This compound is a stable, solid material that serves as a key intermediate in organic synthesis, particularly for the introduction of the pyridazin-4-yl group. A thorough understanding of its fundamental properties is the bedrock of its effective application.

Structural and General Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 1083326-29-7 | [2][3] |

| Molecular Formula | C₄H₅BN₂O₂ | [2][3] |

| Molecular Weight | 123.91 g/mol | [2][3] |

| Appearance | White to off-white solid | |

| Melting Point | >155 °C (decomposes) | [4] |

| SMILES | B(C1=CN=NC=C1)(O)O | [2] |

| InChI Key | NQXJHSSQBZKCLJ-UHFFFAOYSA-N | [2] |

Solubility Profile

The solubility of boronic acids is highly dependent on the solvent's polarity and its ability to engage in hydrogen bonding. While exhaustive quantitative data for this compound is not widely published, a qualitative and estimated profile based on related structures is provided below. For phenylboronic acid, a related compound, the solubility in water is low (approx. 1.9 g/100 g H₂O at 20 °C).[5] The presence of the polar pyridazine ring is expected to enhance aqueous solubility compared to simple arylboronic acids.

| Solvent | Qualitative Solubility | Rationale / Expected Behavior |

| Water | Sparingly Soluble | The polar pyridazine moiety and the boronic acid group can hydrogen bond with water, but the overall aromatic system limits high solubility. Solubility is expected to increase in acidic or basic aqueous solutions.[5] |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | As a polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds, including pyridazine derivatives.[6] |

| Methanol (MeOH) | Soluble | The polar, protic nature of methanol allows it to solvate both the pyridazine ring and the boronic acid group effectively. |

| Ethanol (EtOH) | Soluble | Similar to methanol, ethanol is a good solvent for this compound.[6] |

| Tetrahydrofuran (THF) | Moderately Soluble | THF can solvate the molecule, but its lower polarity compared to alcohols may result in lower overall solubility. |

| Acetonitrile (ACN) | Moderately Soluble | A polar aprotic solvent, suitable for dissolving the compound for reaction or analysis. |

| Dichloromethane (DCM) | Slightly Soluble | The lower polarity of DCM makes it a less effective solvent for this polar molecule. |

| Toluene / Hexanes | Insoluble | Non-polar solvents are generally poor choices for dissolving this polar heterocycle. |

Acidity and Electronic Nature

The pKa of a boronic acid is a critical parameter, influencing its reactivity and the choice of conditions for coupling reactions. For this compound, two key equilibria are at play: the Lewis acidity of the boron center and the Brønsted basicity of the pyridazine nitrogen atoms.

-

Boronic Acid Acidity (pKa₁): The boronic acid functional group is a Lewis acid, accepting a hydroxide ion to form a more nucleophilic boronate species. The pKa for this equilibrium in arylboronic acids is typically in the range of 8.5 - 9.5.[7] The electron-withdrawing nature of the pyridazine ring is expected to increase the Lewis acidity of the boron, likely lowering the pKa into the 7.5 - 8.5 range .

-

Pyridazine Basicity (pKa₂): The pyridazine ring contains two nitrogen atoms. The pKa of pyridazine itself is approximately 2.3. This weak basicity means that under typical Suzuki-Miyaura coupling conditions (pH > 7), the pyridazine ring will be in its neutral, unprotonated state.[8]

Synthesis and Purification

The synthesis of this compound is not commonly detailed in introductory literature but can be reliably achieved through a halogen-metal exchange followed by borylation, a cornerstone of organometallic chemistry. The most practical precursor is a 4-halopyridazine, such as 4-chloropyridazine.

Proposed Synthetic Workflow

The synthesis is a two-step process starting from a commercially available precursor. The key is the low-temperature formation of a pyridazinyl-lithium intermediate, which is then quenched with a borate ester.

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol: Synthesis from 4-Chloropyridazine

This protocol is a representative procedure based on established methods for the borylation of heteroaryl halides.

Materials:

-

4-Chloropyridazine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Triisopropyl borate

-

2 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dry ice/acetone bath

Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4-chloropyridazine (1.0 eq).

-

Dissolution: Add anhydrous THF (approx. 10 mL per 1 g of starting material) and stir under a nitrogen atmosphere to dissolve.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.

-

Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Warm-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench and Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly quench by adding 2 M HCl until the pH is ~2-3. Stir vigorously for 30 minutes to hydrolyze the borate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of THF).

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude solid can be purified by trituration with hexanes/ether or by recrystallization to yield this compound as a solid.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the versatile reactivity of the boronic acid moiety, which provides a gateway to a multitude of carbon-carbon and carbon-heteroatom bond formations.

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is the most prominent application of this compound, enabling the formation of a C-C bond between the pyridazine ring and an aryl or vinyl halide/triflate.[6]

Mechanism Overview: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

-

Transmetalation: The organic group is transferred from the activated boronate to the palladium center. This step requires a base to form the "ate" complex, which is more nucleophilic.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Pd(PPh₃)₄ (0.03 eq) or PdCl₂(dppf) (0.03 eq)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1) or DMF

Protocol:

-

Setup: To a reaction vessel, add the aryl bromide, this compound, base, and palladium catalyst.

-

Degassing: Seal the vessel and degas the mixture by purging with nitrogen or argon for 10-15 minutes. Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. This step is crucial for reproducibility and high yields.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Heating: Heat the reaction to 80-100 °C and monitor by TLC or LC-MS. Reaction times typically range from 2 to 16 hours. Causality: The choice of base is critical. Stronger bases like Cs₂CO₃ can accelerate the reaction, especially with less reactive chlorides. The aqueous co-solvent aids in dissolving the base and facilitates the formation of the active boronate species.

-

Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the product via column chromatography.

Other Potential Coupling Reactions

While less common than the Suzuki coupling, this compound is a suitable substrate for other important transformations:

-

Chan-Lam Coupling: This copper-catalyzed reaction forms C-N or C-O bonds by coupling the boronic acid with amines or alcohols. It offers a powerful alternative to Buchwald-Hartwig amination, often proceeding under milder, aerobic conditions.[9][10]

-

Petasis Reaction: A multicomponent reaction between an amine, a carbonyl compound (like glyoxylic acid), and the boronic acid to form substituted amino acids. This reaction is highly valuable for building complex molecular libraries.[11][12]

Role in Medicinal Chemistry: A Privileged Scaffold

The incorporation of a pyridazine ring can profoundly and beneficially impact a molecule's drug-like properties. It is often employed as a "bioisostere" for phenyl, pyridine, or pyrimidine rings to solve common drug development challenges.[8][13]

Key Advantages of the Pyridazine Moiety:

-

Increased Polarity and Solubility: Pyridazine is the most polar of the diazines due to its large dipole moment (approx. 3.9 D). Replacing a phenyl or less polar heterocyclic ring with pyridazine can significantly boost aqueous solubility, a frequent hurdle in drug development.[8]

-

Hydrogen Bonding Capacity: The two adjacent nitrogen atoms act as hydrogen bond acceptors. This can facilitate crucial interactions with target proteins, often mimicking the hydrogen bonding pattern of a peptide backbone or other key pharmacophores.[1][9]

-

Modulation of Metabolism: The electron-deficient nature of the pyridazine ring can render it less susceptible to oxidative metabolism by Cytochrome P450 enzymes compared to more electron-rich aromatic systems. This can lead to improved metabolic stability and a more favorable pharmacokinetic profile.[1]

-

Reduced hERG Liability: The human ether-à-go-go-related gene (hERG) potassium channel is a critical anti-target in drug discovery, as inhibition can lead to cardiac arrhythmia. The polar, electron-withdrawing nature of the pyridazine ring can help mitigate unwanted interactions with the hERG channel by reducing the basicity of nearby nitrogen atoms.[1][13]

Analytical and Quality Control Methods

Ensuring the identity and purity of this compound is critical for its use in synthesis. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Characterization (Representative Data)

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show three distinct signals in the aromatic region, characteristic of the pyridazine ring protons. The B(OH)₂ protons typically appear as a broad singlet that may exchange with residual water.

-

δ ~9.3-9.5 ppm (m, 1H, H3/H6)

-

δ ~9.1-9.3 ppm (m, 1H, H6/H3)

-

δ ~8.0-8.2 ppm (m, 1H, H5)

-

Note: Precise shifts and coupling patterns are highly dependent on solvent and concentration.

-

-

¹³C NMR (101 MHz, DMSO-d₆): Four signals are expected, with the carbon attached to the boron appearing at lower field.

-

δ ~150-155 ppm (C3/C6)

-

δ ~125-135 ppm (C5)

-

The C-B carbon signal may be broad or unobserved due to quadrupolar relaxation.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.

-

~3200-3400 cm⁻¹ (broad): O-H stretching of the boronic acid group, often involved in hydrogen bonding.

-

~1600-1400 cm⁻¹: Aromatic C=C and C=N stretching vibrations of the pyridazine ring.

-

~1350-1400 cm⁻¹: B-O stretching vibration.[14]

-

~1000-1100 cm⁻¹: B-C stretching vibration.

Chromatographic Purity Assessment: HPLC-UV

A standard reversed-phase HPLC method is suitable for assessing the purity of this compound and monitoring its consumption in reactions.

| Parameter | Recommended Condition |

| Column | C18, 5 µm, 4.6 x 150 mm (e.g., XSelect HSS T3) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

| Diluent | Acetonitrile/Water (1:1) |

Rationale: The acidic mobile phase ensures the boronic acid and pyridazine nitrogens are in a consistent protonation state, leading to sharp, reproducible peaks. A C18 column provides good retention for the aromatic system.[15][16]

Stability, Storage, and Safety

Stability and Degradation

Arylboronic acids are generally stable solids but can undergo two primary degradation pathways:

-

Dehydration: Boronic acids can reversibly self-condense to form cyclic boroxine trimers, especially upon heating or under vacuum. This is usually not detrimental to reactivity as the boroxine readily hydrolyzes back to the monomeric acid in the presence of water during a reaction.

-

Protodeborylation: Cleavage of the C-B bond can occur under harsh acidic or basic conditions, or in the presence of certain oxidizing agents, replacing the boronic acid group with a hydrogen atom.

Storage and Handling

-

Storage: Store in a tightly sealed container at -20 °C , protected from light and moisture to minimize degradation.

-

Handling: this compound is classified as an irritant.[2] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Hazard Summary

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Conclusion

This compound is more than a simple synthetic intermediate; it is an enabling tool for the modern medicinal chemist. Its unique combination of reactivity and the inherent strategic value of the pyridazine core makes it a high-impact reagent for addressing complex challenges in drug design, from enhancing solubility to fine-tuning protein-ligand interactions. A comprehensive understanding of its physical properties, synthetic access, and chemical behavior, as detailed in this guide, is essential for its successful and innovative application in the development of next-generation therapeutics.

References

- CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.

- Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- Mardare, A. L., et al. (2022). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules.

- PubChemLite. This compound (C4H5BN2O2).

- Zaragoza-Calero, S., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI.

- CN103360306A - Method for synthesizing 4-chloro-pyridine.

- Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure.

- trans-Dichloridobis[(pyridin-4-yl)boronic acid-κN]palladium(II) dimethyl sulfoxide disolvate. (2011). Acta Crystallographica Section E.

- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research.

- PubChem. This compound.

- PharmaBlock. (2018). Pyridazines in Drug Discovery.

- Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.

- PharmaBlock. (2019). Pyrazines in Drug Discovery.

- Biosynth. This compound.

- Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.

- Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.

- WO2016180833A1 - Process for preparing 4-amino-pyridazines.

- NIST. Pyridazine. NIST Chemistry WebBook.

- CN102924386B - Industrial preparation method of 4-bromopyridazine.

- BMRB. bmse012678: 1H-pyridazin-4-one.

- Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Semantic Scholar. (2022). Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules.

- ResearchGate. (2020). FTIR spectrum of boric acid.

- Sousa, S. F., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI.

- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed.

Sources

- 1. Pyridazine(289-80-5) 13C NMR spectrum [chemicalbook.com]

- 2. This compound | C4H5BN2O2 | CID 53435584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. mdpi.com [mdpi.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. biosynth.com [biosynth.com]

- 9. Chan-Lam Coupling [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Petasis reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. waters.com [waters.com]

Pyridazin-4-ylboronic acid molecular structure and weight

Structural Dynamics, Synthetic Challenges, and Utility in Drug Discovery

Executive Summary

Pyridazin-4-ylboronic acid (CAS: 1083326-29-7) represents a high-value but synthetically challenging motif in modern medicinal chemistry. As an electron-deficient 1,2-diazine scaffold, it serves as a critical bioisostere for phenyl and pyridyl rings, offering improved aqueous solubility and distinct hydrogen-bonding vectors. However, its utility is frequently bottlenecked by its inherent instability—specifically its susceptibility to rapid protodeboronation. This guide moves beyond standard catalog data to analyze the structural causes of this instability, optimal synthetic routes (including MIDA boronate strategies), and validated handling protocols for Suzuki-Miyaura cross-couplings.

Part 1: Molecular Architecture & Physiochemical Properties

The pyridazine ring is a

1.1 Structural Specifications

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 1083326-29-7 | |

| Molecular Formula | C | |

| Molecular Weight | 123.91 g/mol | |

| Appearance | Off-white to beige solid | Hygroscopic |

| Storage | -20°C, Inert atmosphere | Critical to prevent dehydration to boroxine |

| Solubility | DMSO, Methanol, DMF | Poor stability in neutral/basic aqueous media |

1.2 Electronic Distribution & Acidity

Unlike phenylboronic acid, the pyridazin-4-yl variant possesses significant Lewis basicity at the N1/N2 positions and high Lewis acidity at the boron center.

-

Ring Electron Deficiency: The 1,2-diazine core strongly withdraws electron density, making the C-B bond highly polarized and susceptible to nucleophilic attack (and subsequent cleavage).

-

Acidity (pKa): While the pKa of the boronic acid moiety is typically ~8.0-9.0, the electron-withdrawing pyridazine ring lowers this value, increasing the concentration of the reactive boronate anion species even at neutral pH.

1.3 Structural Visualization

The following diagram illustrates the connectivity and the critical sites of reactivity.

Part 2: The Stability Paradox & Protodeboronation

The primary challenge in working with this compound is protodeboronation —the cleavage of the C-B bond and replacement with a proton. This reaction is accelerated by:

-

Base: Formation of the tetrahedral boronate anion.

-

Metal Catalysts: Pd(II) can facilitate transmetallation but also competing protodeboronation pathways.

-

Heterocycle Nature: The electron-poor pyridazine ring stabilizes the transient carbanion/sigma-complex intermediate required for the cleavage mechanism.

Mechanism of Failure:

Because of this, the free acid is often transient . In robust drug discovery workflows, it is highly recommended to use protected forms, such as MIDA boronates or Pinacol esters , which release the active species slowly or under controlled conditions.

Part 3: Synthetic Methodologies

Due to the instability described above, direct synthesis requires strict low-temperature control. Two primary pathways are recommended: the Traditional Cryogenic Route (for immediate use) and the Modern MIDA Route (for storage/library synthesis).

3.1 Method A: Cryogenic Halogen-Lithium Exchange (In Situ)

Best for: Immediate consumption in a subsequent reaction.

Protocol:

-

Starting Material: 4-Bromopyridazine (or 4-iodopyridazine).

-

Solvent: Anhydrous THF / Et

O (1:1). -

Reagents: Triisopropyl borate (B(OiPr)

), -

Workflow:

-

Cool a solution of 4-bromopyridazine and B(OiPr)

(1.2 equiv) to -100°C (using liquid N -

Add

-BuLi dropwise down the side of the flask to pre-cool. -

Stir for 15 min at -100°C.

-

Allow to warm to -78°C, then quench with acidic methanol.

-

Do not isolate the free acid if possible. Use the crude mixture directly in cross-coupling or convert to pinacol ester immediately.

-

3.2 Method B: MIDA Boronate Synthesis (Recommended)

Best for: Creating a stable, storable solid reagent.

The N-methyliminodiacetic acid (MIDA) ligand rehybridizes boron from sp

Part 4: Reactivity & Drug Discovery Applications

4.1 Suzuki-Miyaura Coupling Optimization

When coupling this compound (or its esters) with aryl halides, standard conditions often fail due to rapid hydrolysis.

Optimized Protocol ("Slow Release" Strategy):

-

Catalyst: Pd(dppf)Cl

or Pd -

Base: Weak bases are preferred. K

PO -

Solvent: 1,4-Dioxane/Water (10:1) or anhydrous DMF for highly unstable substrates.

-

Temperature: 60-80°C. (Avoid reflux temperatures >100°C).

Self-Validating Check:

If your reaction yields the de-boronated product (pyridazine) as the major byproduct, switch to anhydrous conditions using Copper(I) thiophene-2-carboxylate (CuTC) as a cofactor (Liebeskind-Srogl type conditions) or switch to the MIDA boronate with slow hydrolytic release (using K

4.2 Bioisosterism

In drug design, the pyridazine ring is used to:

-

Lower LogP: Pyridazine is more hydrophilic than pyridine or benzene.

-

H-Bond Accepting: The N1/N2 lone pairs are excellent acceptors, often used to engage hinge regions in kinase inhibitors.

References

-

PubChem Compound Summary . This compound (CID 53435584).[1] National Center for Biotechnology Information. [Link]

-

Gillis, E. P., & Burke, M. D. (2007). A simple and general solution for the iterative synthesis of polyenes via MIDA boronates. Journal of the American Chemical Society, 129(21), 6716-6717. (Foundational text on MIDA stabilization of unstable boronates). [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroarylpyrimidines. Journal of the American Chemical Society, 132(40), 14073–14075. (Protocol for coupling unstable heteroaryl boronates). [Link]

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids: Mechanistic Insight and Method Development. Angewandte Chemie International Edition, 55(37), 11215-11219. (Mechanistic analysis of boronic acid instability). [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of Pyridazin-4-ylboronic Acid

Foreword: The Critical Role of Reagent Integrity in Drug Discovery

In the landscape of modern medicinal chemistry and drug discovery, heteroaromatic boronic acids are indispensable building blocks.[1][2] Their utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has streamlined the synthesis of complex molecular architectures that form the core of many therapeutic candidates.[2] Pyridazin-4-ylboronic acid (C₄H₅BN₂O₂), with its unique electronic properties and structural motifs, offers synthetic chemists a valuable tool for introducing the pyridazine scaffold into novel compounds.[3] However, the power of this reagent is intrinsically linked to its purity and stability. Degradation not only compromises reaction yields and reproducibility but can also introduce impurities that complicate purification and downstream biological assays. This guide provides a comprehensive, field-proven perspective on the inherent stability challenges of this compound, offering robust protocols for its storage, handling, and stability assessment to ensure its optimal performance in your research endeavors.

The Chemical Nature and Inherent Instabilities of this compound

Understanding the stability of this compound begins with acknowledging the general characteristics of the boronic acid functional group, which is prone to several degradation pathways.[4][5] The presence of the electron-deficient pyridazine ring can further exacerbate these instabilities.

Primary Degradation Pathways

Two principal degradation routes are of primary concern for aryl and heteroaryl boronic acids: protodeboronation and oxidation.

-

Protodeboronation: This is a common decomposition pathway where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, resulting in the formation of the parent heterocycle (pyridazine). This process is often catalyzed by aqueous or basic conditions.[6][7][8][9] For heteroaryl boronic acids, the electronic nature of the ring system can make the C-B bond particularly susceptible to this type of cleavage.[6][10]

-

Oxidative Degradation: The C-B bond is thermodynamically poised for oxidation, given the high energy of the resulting Boron-Oxygen (B-O) bond.[11] In the presence of atmospheric oxygen or other oxidants, this compound can be converted to the corresponding pyridazinol. This pathway can be particularly problematic during workup or purification steps if not adequately controlled.[5][12][13][14]

-

Dehydrative Trimerization: Boronic acids have a natural propensity to undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[4] This is typically a reversible equilibrium reaction. While boroxines are often viable reagents in coupling reactions, their formation represents a change in the chemical composition of the material and can affect solubility and reactivity. The presence of moisture will shift the equilibrium back towards the monomeric boronic acid.

Figure 1: Key Degradation Pathways for this compound.

Best Practices for Storage and Handling

The causality behind stringent storage protocols is directly linked to mitigating the degradation pathways described above. The goal is to create an environment that is cold, dry, and oxygen-free.

Recommended Storage Conditions

Adherence to appropriate storage conditions is the single most effective strategy for preserving the shelf-life of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Long-Term: -20°C [15] Short-Term: 2-8°C | Low temperatures significantly reduce the kinetic rate of all degradation pathways. -20°C is standard for long-term archival.[15] |

| Atmosphere | Inert Gas (Argon or Nitrogen) [16] | Displaces atmospheric oxygen and moisture, directly inhibiting oxidative degradation and moisture-driven protodeboronation/hydrolysis.[16][17] |

| Container | Tightly-sealed, Opaque Vial | Prevents ingress of air and moisture.[17][18][19] Opaque glass (amber) or protected containers minimize potential light-induced degradation. |

| Form | Solid Powder | Storing the compound as a dry solid minimizes mobility and intermolecular reactions compared to storage in solution.[15] Solutions are far more prone to degradation. |

Safe Handling Protocols

Your experimental results depend on the integrity of the reagent from the moment the vial is opened.

-

Inert Environment: Whenever possible, handle the solid in a glovebox or under a positive pressure stream of an inert gas (e.g., argon or nitrogen). This is the most critical step to prevent exposure to air and humidity.

-

Minimize Exposure: If a glovebox is unavailable, open the container for the briefest possible time. Have all necessary tools and vials prepared in advance to minimize the duration of exposure to the laboratory atmosphere.

-

Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing any moisture into the stock bottle.

-

Solution Preparation: When preparing solutions for reactions, use anhydrous solvents. If the compound is to be used in an aqueous reaction, prepare the solution immediately before use. Do not store stock solutions in protic or aqueous solvents.

-

Chemical Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases, as these can accelerate decomposition.[18][20]

A Self-Validating System: Experimental Protocol for Stability Assessment

Trust in your reagents should be earned, not assumed. A robust stability study provides empirical data on the shelf-life of a specific batch under your laboratory's conditions. This protocol outlines a standard workflow for assessing the stability of this compound.

Objective

To quantify the degradation of this compound over time under various storage conditions by monitoring the purity of the parent compound and the emergence of key degradation products.

Experimental Workflow

Figure 2: Workflow for Stability Assessment.

Step-by-Step Methodology

-

Initial Analysis (T=0):

-

Before initiating the study, perform a baseline analysis on a sample from the batch.

-

HPLC: Develop a gradient HPLC method capable of separating the parent compound from potential impurities (e.g., pyridazine). Record the purity as a percentage based on peak area.

-

NMR: Acquire a proton (¹H) and boron (¹¹B) NMR spectrum in a suitable anhydrous deuterated solvent (e.g., DMSO-d₆). This serves as the reference for structural integrity.

-

-

Sample Aliquoting and Storage:

-

Aliquot several small samples (e.g., 5-10 mg) of the solid boronic acid into individual vials for each condition and time point. This prevents repeated opening of a single stock vial.

-

Condition 1 (Optimal): Place vials in a larger, sealed container with a desiccant. Backfill the container with argon or nitrogen before sealing. Store at -20°C.

-

Condition 2 (Sub-optimal): Place vials in a sealed container and store at 4°C in a standard refrigerator.

-

Condition 3 (Stress): Place vials in a sealed container and store at room temperature (~25°C) on a laboratory shelf, protected from direct light.

-

-

Time-Point Testing:

-

At designated intervals (e.g., 1, 3, 6, and 12 months), remove one vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Perform HPLC and NMR analysis on each sample, using the exact same methods established at T=0.

-

-

Data Analysis and Interpretation:

-

HPLC Data: Compare the purity (%) of each sample to the T=0 baseline. Identify and quantify any new peaks that appear, which likely correspond to degradation products. A mass spectrometer coupled to the HPLC can aid in identifying these impurities by their mass-to-charge ratio.

-

NMR Data: Compare the spectra to the T=0 reference. Look for the appearance of new signals (e.g., signals corresponding to pyridazine in the ¹H NMR) or a decrease in the intensity of the boronic acid signals. Changes in the ¹¹B NMR can indicate the formation of boroxines or other boron-containing species.

-

Conclusion: Upholding Scientific Integrity Through Reagent Management

This compound is a powerful reagent, but its utility is directly proportional to its chemical integrity. The inherent tendencies toward protodeboronation, oxidation, and dehydration are not flaws but chemical properties that must be managed with scientific rigor. By implementing the storage and handling protocols outlined in this guide and validating reagent quality through systematic stability studies, researchers can ensure reproducibility, maximize reaction success, and maintain the highest standards of scientific integrity in their drug discovery and development programs.

References

- MedchemExpress.Pyridazine-4-carboxylic acid | Biochemical Reagent.

- Apollo Scientific.

- Fisher Scientific.

- Sigma-Aldrich.4-Pyridinylboronic acid 90%.

- Yuanli Bio.What are the storage conditions for Boric acid - 10B?

- U.S. Borax.

- Purolite.The Storage, Transportation and Preconditioning of Ion Exchange Resins.

- Greenbook.net.

- PNAS.Boronic acid with high oxidative stability and utility in biological contexts.

- CymitQuimica.

- PubChem - NIH.this compound | C4H5BN2O2 | CID 53435584.

- Carl ROTH.

- MDPI.Electrochemical Strategies to Evaluate the Glycosylation Status of Biomolecules for Disease Diagnosis.